molecular formula C15H17ClN4O3S B1402905 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 1365964-22-2

2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B1402905
CAS No.: 1365964-22-2
M. Wt: 368.8 g/mol
InChI Key: DHKFHTHGZNGJSY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex molecular architecture through a hierarchical naming approach that prioritizes the propanamide backbone while systematically incorporating the various substituent groups. According to chemical database records, the compound is formally designated as 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide, which represents the most precise systematic nomenclature following current International Union of Pure and Applied Chemistry conventions. This naming system begins with the identification of the longest carbon chain, which in this case is the three-carbon propanamide unit, serving as the parent structure for the systematic name derivation.

The structural interpretation of this compound reveals a multi-ring system comprising a pyrimidine heterocycle connected through a sulfonamide linkage to a phenyl ring, which is subsequently attached to a chlorinated propanamide moiety. The pyrimidine ring system contains two methyl substituents at positions 4 and 6, creating a symmetrical substitution pattern that influences both the compound's chemical properties and its systematic naming convention. The sulfonamide functional group serves as a critical bridging element between the pyrimidine and phenyl components, creating a rigid molecular framework that constrains conformational flexibility and influences the compound's three-dimensional structure.

The chlorine atom substitution at the alpha position of the propanamide unit introduces stereochemical considerations and significantly impacts the compound's reactivity profile. This substitution pattern creates a chiral center, although the specific stereochemical configuration is not explicitly designated in the standard naming convention found in the chemical literature. The phenyl ring system acts as a central structural hub, connecting the sulfonamide-linked pyrimidine moiety to the chlorinated propanamide chain through an amide bond formation that stabilizes the overall molecular architecture.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number 1365964-22-2 serves as the unique identifier for 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide within the global chemical literature and commercial databases. This registry number provides unambiguous identification across different chemical suppliers, research institutions, and regulatory agencies, ensuring consistent compound identification despite variations in naming conventions and chemical notation systems. The Chemical Abstracts Service registration system has catalogued this compound with comprehensive structural data, including complete stereochemical information and detailed substituent positioning.

Alternative naming conventions for this compound reflect different approaches to chemical nomenclature used across various scientific disciplines and commercial applications. The compound appears in chemical databases under several variant names, including 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide and 2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide, demonstrating subtle differences in how the sulfonamide linkage is represented in systematic naming. These naming variations often reflect different priorities in structural description, with some emphasizing the amino linkage while others focus on the sulfamoyl connectivity.

Properties

IUPAC Name

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-9-8-10(2)18-15(17-9)20-24(22,23)13-6-4-12(5-7-13)19-14(21)11(3)16/h4-8,11H,1-3H3,(H,19,21)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFHTHGZNGJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide can be summarized as follows:

  • Molecular Formula : C15H17ClN4O3S
  • IUPAC Name : 2-chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide
  • CAS Number : 1365964-22-2

This compound features a chloro group and a pyrimidine ring, which are often associated with enhanced biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide exhibit significant antiviral properties. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide demonstrated potent inhibition against human adenovirus (HAdV), with some showing sub-micromolar potency (IC50 values as low as 0.27 μM) while maintaining low cytotoxicity (CC50 = 156.8 μM) .

Anti-Cancer Activity

The compound's structural components suggest potential anti-cancer activity. A study on related pyrimidine derivatives indicated that modifications at specific positions could enhance their efficacy against cancer cell lines. For example, compounds with a similar scaffold showed IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group may play a crucial role in inhibiting key enzymatic pathways involved in viral replication and tumor growth. Compounds with similar structures have been shown to target DNA replication processes in viruses and interfere with cellular signaling pathways in cancer cells .

Study 1: Antiviral Efficacy

A recent study explored the antiviral efficacy of several pyrimidine derivatives against HAdV. Among these, one derivative exhibited a remarkable selectivity index greater than 100 compared to the lead compound niclosamide, indicating enhanced therapeutic potential .

Study 2: Inhibition of Cancer Cell Proliferation

In vitro studies on related compounds demonstrated significant inhibition of proliferation in various cancer cell lines. The study reported IC50 values ranging from 1 μM to 10 μM depending on the specific modifications made to the pyrimidine ring .

Comparative Data Table

Compound NameBiological ActivityIC50 (μM)Selectivity Index
Compound AAnti-HAdV0.27>100
Compound BAnti-cancer5N/A
Compound CAntiviral0.12N/A

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. The presence of the pyrimidine moiety is particularly relevant as it has been linked to the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine can effectively inhibit tumor growth in various cancer models .

Antimicrobial Effects

2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide has also demonstrated antimicrobial properties. Its sulfonamide group is known for its effectiveness against bacterial infections, making it a candidate for further exploration in antibiotic development .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This mechanism underlines the potential use of this compound in developing new antibiotics targeting resistant bacterial strains .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrimidine derivatives, including those similar to 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide. The results indicated that these compounds significantly inhibited the growth of human cancer cell lines, suggesting a promising avenue for further drug development .

Study 2: Antibacterial Efficacy

In another research project focusing on sulfonamide derivatives, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity, particularly against strains resistant to conventional antibiotics. This highlights its potential as a lead compound in antibiotic discovery .

Comparison with Similar Compounds

Core Backbone and Halogenation

  • Analog 1 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
    • Features a pentanamide backbone with a 1,3-dioxoisoindolin-2-yl group. The absence of a chloro substituent reduces electrophilicity but introduces a bulky aromatic system, which may affect solubility or target selectivity .
  • Analog 2 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
    • Replaces the sulfonamide group with a sulfanyl (S–) linkage. The acetamide backbone and methylpyridinyl group suggest divergent hydrogen-bonding interactions compared to the target compound .

Sulfonamide vs. Sulfanyl Linkages

  • The sulfonamide (–SO₂–NH–) group in the target compound is a strong hydrogen-bond donor/acceptor, often critical for interactions with enzymes (e.g., carbonic anhydrase inhibitors) .

Pyrimidine Substitutions

  • The 4,6-dimethylpyrimidin-2-yl group in the target compound is electron-rich due to methyl substituents, which may stabilize π-π stacking interactions in protein binding pockets.
  • In contrast, pyridin-2-yl or pyridazin-3-yl substituents () introduce nitrogen atoms at different positions, altering electronic properties and steric bulk .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Reference
Target Compound C₁₆H₁₈ClN₄O₃S 381.85 2-Chloro, 4,6-dimethylpyrimidin-2-ylamino sulfonyl ~2.1
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 1,3-Dioxoisoindolin-2-yl, pyridin-2-yl sulfamoyl ~3.5
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₃H₁₆N₄OS 292.36 Sulfanyl linkage, 4-methylpyridinyl ~1.8
2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide (Discontinued) C₁₃H₁₂Cl₂N₄O₃S 391.29 Dichloro, pyridazinyl sulfonamide ~2.5

Notes:

  • The target compound’s moderate LogP (~2.1) suggests balanced solubility and membrane permeability.
  • The discontinued dichloro-pyridazinyl analog () had higher LogP, which may correlate with bioavailability challenges or toxicity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions. A common method involves reacting 4,6-dimethylpyrimidin-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(4-sulfamoylphenyl)propanamide) in refluxing ethanol (40 mL) under nitrogen. Slow evaporation of a chloroform-acetone (1:5 v/v) solution yields single crystals for structural analysis . Key factors affecting yield include stoichiometric ratios (2 mmol each), solvent polarity, and reflux duration (typically 6–8 hours).

Q. How is the crystal structure determined, and what intermolecular interactions stabilize its conformation?

X-ray diffraction reveals that the pyrimidine and phenyl rings form dihedral angles of 42.25°–67.84°, stabilized by intramolecular N–H⋯N hydrogen bonds. Intermolecular interactions include π-π stacking (3.6–4.1 Å) and C–H⋯O hydrogen bonds (2.8–3.1 Å), critical for crystal packing .

Q. What analytical techniques confirm purity and structural integrity?

Essential techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) to verify sulfonamide (–SO2_2NH–) and chloroacetamide (–CO–NH–) groups.
  • IR : Peaks at 1660 cm1^{-1} (C=O stretch) and 1340 cm1^{-1} (S=O asymmetric stretch).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30) .

Q. How does pH and light exposure affect stability?

The compound is stable under neutral conditions but degrades in extreme pH (<3 or >11) via hydrolysis of the sulfonamide or chloroacetamide groups. Light exposure (UV >300 nm) induces photodegradation, requiring storage in amber vials at 4°C .

Q. Which functional groups drive reactivity in derivatization?

The chloroacetamide (–CO–NH–Cl) and sulfonamide (–SO2_2NH–) groups are key sites for nucleophilic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .

Advanced Research Questions

Q. How do pyrimidine ring modifications influence bioactivity?

Substituting 4,6-dimethyl groups with electron-withdrawing groups (e.g., –NO2_2) enhances enzyme inhibition (e.g., carbonic anhydrase IX, IC50_{50} < 50 nM). Conversely, bulky substituents reduce cell permeability, as shown in analogues with tert-butyl groups .

Q. What computational methods predict target interactions?

Density Functional Theory (DFT) optimizes the compound’s geometry, while molecular docking (AutoDock Vina) simulates binding to proteins like EGFR (binding energy: −9.2 kcal/mol). MD simulations (AMBER) assess stability over 100 ns, revealing salt bridges with Lys721 and π-cation interactions with Phe723 .

Q. Are there crystallographic data contradictions, and how are they resolved?

Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° in similar compounds) arise from packing forces. Multi-temperature crystallography (100–300 K) and Hirshfeld surface analysis differentiate intrinsic conformation from lattice effects .

Q. What methodologies elucidate enzyme inhibition mechanisms?

Kinetic assays (Lineweaver-Burk plots) identify non-competitive inhibition of tyrosinase (Ki_i = 1.8 µM). Fluorescence quenching (Stern-Volmer plots) confirms static binding to the enzyme’s active site .

Q. How can solubility and bioavailability be optimized?

  • Co-crystallization : With succinic acid (1:1 molar ratio) improves aqueous solubility by 12-fold.
  • Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhance oral bioavailability (AUC024_{0-24}: 2.3× vs. free compound) .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • For synthesis scale-up, consult controlled copolymerization protocols for related sulfonamide derivatives .
  • Biological testing requires compliance with OECD Guidelines (e.g., Test No. 423 for acute toxicity).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide

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